molecular formula C9H11N3O2 B13534994 5-Nitro-2-(pyrrolidin-3-YL)pyridine CAS No. 1196157-09-1

5-Nitro-2-(pyrrolidin-3-YL)pyridine

Cat. No.: B13534994
CAS No.: 1196157-09-1
M. Wt: 193.20 g/mol
InChI Key: DPEGZRQMNZXZKG-UHFFFAOYSA-N
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Description

5-Nitro-2-(pyrrolidin-3-YL)pyridine is a chemical compound that features a pyridine ring substituted with a nitro group at the 5-position and a pyrrolidinyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-2-(pyrrolidin-3-YL)pyridine typically involves the nitration of 2-(pyrrolidin-3-YL)pyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 5-position of the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are often employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

5-Nitro-2-(pyrrolidin-3-YL)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyrrolidin-3-YL)pyridine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrrolidinyl group enhances the compound’s binding affinity to certain receptors and enzymes, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-2-(pyrrolidin-3-YL)pyridine is unique due to the specific positioning of the nitro and pyrrolidinyl groups, which confer distinct chemical and biological properties. This unique arrangement allows for selective interactions with molecular targets, making it a valuable compound in various research applications .

Properties

CAS No.

1196157-09-1

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-nitro-2-pyrrolidin-3-ylpyridine

InChI

InChI=1S/C9H11N3O2/c13-12(14)8-1-2-9(11-6-8)7-3-4-10-5-7/h1-2,6-7,10H,3-5H2

InChI Key

DPEGZRQMNZXZKG-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1C2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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